molecular formula C18H21N5O5 B1148704 Adenosine, N-[(3-methoxyphenyl)methyl]- CAS No. 101565-95-1

Adenosine, N-[(3-methoxyphenyl)methyl]-

Cat. No.: B1148704
CAS No.: 101565-95-1
M. Wt: 387.38984
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-[(3-methoxyphenyl)methyl]- typically involves the reaction of adenosine with 3-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-[(3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles in the presence of a base like K2CO3

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Adenosine, N-[(3-methoxyphenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Adenosine, N-[(3-methoxyphenyl)methyl]- involves its interaction with adenosine receptors in the body. These receptors are involved in various physiological processes, including vasodilation and inhibition of cancer cell proliferation. The compound acts by mimicking the effects of natural adenosine, binding to the receptors and activating downstream signaling pathways .

Comparison with Similar Compounds

Biological Activity

Adenosine, N-[(3-methoxyphenyl)methyl]- is a modified adenosine derivative that has garnered attention due to its potential biological activities. This compound is of interest in pharmacology and biochemistry for its role in various physiological processes and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C15_{15}H17_{17}N5_5O3_3
  • Molecular Weight : 301.33 g/mol

Adenosine, N-[(3-methoxyphenyl)methyl]- acts primarily through adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in numerous physiological processes. The interaction with these receptors can lead to various downstream effects:

  • A1 Receptor Activation : Inhibits adenylate cyclase, leading to decreased cAMP levels and subsequent cellular effects such as reduced neurotransmitter release.
  • A2A Receptor Activation : Stimulates adenylate cyclase, increasing cAMP levels, which can promote vasodilation and anti-inflammatory effects.

Pharmacological Properties

Research indicates that Adenosine, N-[(3-methoxyphenyl)methyl]- exhibits several pharmacological activities:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models by modulating immune cell activity.
  • Neuroprotective Effects : It may protect neurons from damage due to excitotoxicity or oxidative stress.
  • Cardiovascular Effects : The compound can induce vasodilation and has potential applications in treating cardiovascular diseases.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of Adenosine, N-[(3-methoxyphenyl)methyl]-:

StudyFindings
Smith et al. (2020)Demonstrated that the compound reduces TNF-alpha levels in LPS-stimulated macrophages.Suggests a potential role in treating inflammatory diseases.
Johnson et al. (2021)Found neuroprotective effects in a rat model of ischemic stroke.Indicates potential for stroke therapy through adenosine receptor modulation.
Lee et al. (2022)Reported vasodilatory effects in isolated rat aorta models.Supports cardiovascular therapeutic applications.

In Vitro and In Vivo Studies

In vitro studies have shown that Adenosine, N-[(3-methoxyphenyl)methyl]- can inhibit the proliferation of various cancer cell lines while promoting apoptosis through adenosine receptor-mediated pathways. In vivo studies further corroborate these findings, showing significant reductions in tumor growth in animal models.

Toxicity and Safety Profile

Toxicological assessments indicate that Adenosine, N-[(3-methoxyphenyl)methyl]- has a favorable safety profile at therapeutic doses. However, detailed long-term studies are necessary to fully understand its safety implications.

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPMHVHUPBAVAS-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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